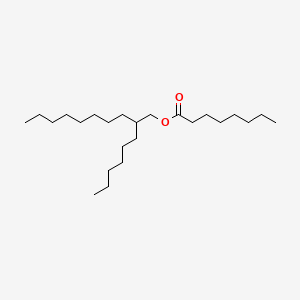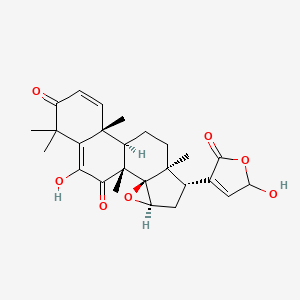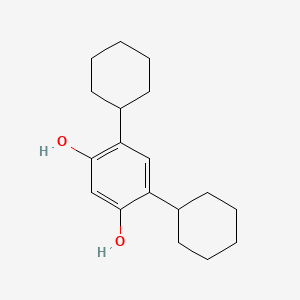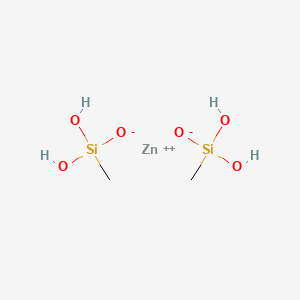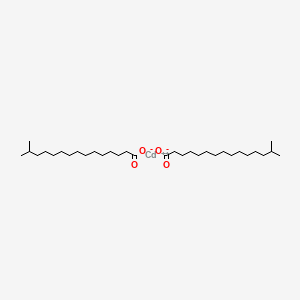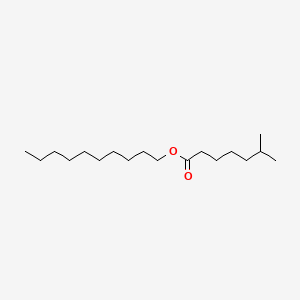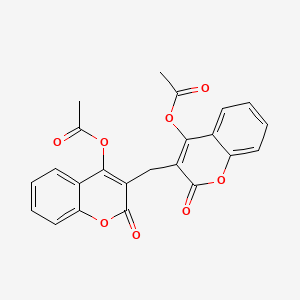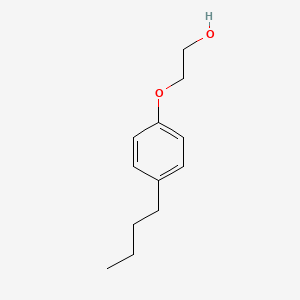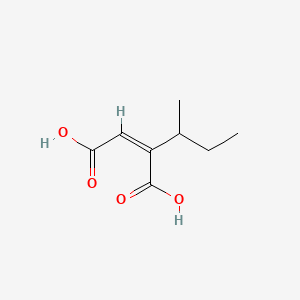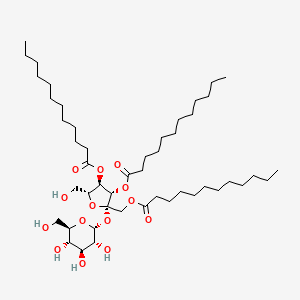
Sucrose trilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose trilaurate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with lauric acid. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. Lauric acid is a saturated medium-chain fatty acid found in various plant oils, particularly coconut oil. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its surfactant and emulsifying properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose trilaurate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of lauric acid. This reaction typically requires a catalyst, such as an alkaline catalyst, and is carried out under controlled temperature and pressure conditions . Another method involves the direct esterification of sucrose with lauric acid in the presence of a solvent .
Industrial Production Methods
In industrial settings, this compound is often produced using a combination of transesterification and direct esterification methods. The process involves the use of edible fats or oils and sucrose to produce a mixture of sucrose esters of fatty acids and mono- and diglycerides . Ultrasonic technology has also been explored to enhance the efficiency of the synthesis process by reducing reaction time and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose trilaurate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of sucrose and lauric acid . Oxidation reactions may involve the breakdown of the ester bonds, resulting in the formation of smaller molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: Catalysts such as sulfuric acid or alkaline catalysts, solvents like methanol or ethanol.
Major Products Formed
Hydrolysis: Sucrose and lauric acid.
Oxidation: Smaller organic molecules, potentially including aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Sucrose trilaurate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sucrose trilaurate primarily involves its surfactant properties. As an amphiphilic molecule, it can reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This property is particularly useful in formulations where the mixing of hydrophobic and hydrophilic components is required . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes, which can influence membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
- Sucrose oleate
Uniqueness
Sucrose trilaurate is unique among sucrose fatty acid esters due to its specific combination of sucrose and lauric acid, which imparts distinct surfactant and emulsifying properties. Compared to other sucrose esters, this compound has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Eigenschaften
CAS-Nummer |
94031-23-9 |
|---|---|
Molekularformel |
C48H88O14 |
Molekulargewicht |
889.2 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4-di(dodecanoyloxy)-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C48H88O14/c1-4-7-10-13-16-19-22-25-28-31-39(51)57-36-48(62-47-44(56)43(55)42(54)37(34-49)58-47)46(60-41(53)33-30-27-24-21-18-15-12-9-6-3)45(38(35-50)61-48)59-40(52)32-29-26-23-20-17-14-11-8-5-2/h37-38,42-47,49-50,54-56H,4-36H2,1-3H3/t37-,38-,42-,43+,44-,45-,46+,47-,48+/m1/s1 |
InChI-Schlüssel |
NJWPTAJOXLJZHJ-XQAXEFKXSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


